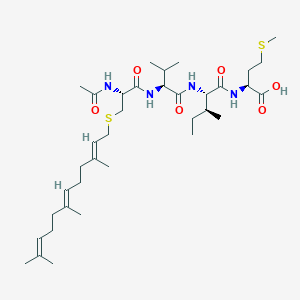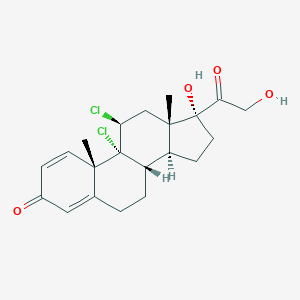
双酚F双(2,3-二羟丙基)醚
描述
科学研究应用
Bisphenol F bis(2,3-dihydroxypropyl) ether has a wide range of scientific research applications, including:
Chemistry: Used as an analytical reference standard for the quantification of analytes in various samples.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Studied for its potential therapeutic applications and effects on human health.
作用机制
Target of Action
It is a derivative of bisphenol f diglycidyl ether (bfdge), which suggests that it may interact with similar biological targets .
Mode of Action
As a derivative of BFDGE, it may share similar interactions with its targets .
Result of Action
As a derivative of BFDGE, it may have similar effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bisphenol F bis(2,3-dihydroxypropyl) ether. For instance, it is produced when the internal coating of a food storage can, containing BFDGE, comes into contact with aqueous and acidic foodstuffs . This suggests that the compound’s action can be influenced by the acidity and water content of its environment.
准备方法
Synthetic Routes and Reaction Conditions
Bisphenol F bis(2,3-dihydroxypropyl) ether is synthesized through the hydrolysis of bisphenol F-diglycidyl ether (BFDGE). The reaction involves the interaction of BFDGE with aqueous and acidic foodstuffs, leading to the formation of the hydrolyzed product .
Industrial Production Methods
The industrial production of bis[4-(2,3-dihydroxypropoxy)phenyl]methane typically involves large-scale hydrolysis reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
化学反应分析
Types of Reactions
Bisphenol F bis(2,3-dihydroxypropyl) ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated products, while reduction can produce alcohol derivatives .
相似化合物的比较
Similar Compounds
- Bisphenol A bis(2,3-dihydroxypropyl) ether
- Bisphenol F bis(3-chloro-2-hydroxypropyl) ether
- Bisphenol A diglycidyl ether
Uniqueness
Bisphenol F bis(2,3-dihydroxypropyl) ether is unique due to its specific hydrolyzed structure, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, including analytical chemistry and industrial production .
属性
IUPAC Name |
3-[4-[[4-(2,3-dihydroxypropoxy)phenyl]methyl]phenoxy]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c20-10-16(22)12-24-18-5-1-14(2-6-18)9-15-3-7-19(8-4-15)25-13-17(23)11-21/h1-8,16-17,20-23H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJRHUPDMVWBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)OCC(CO)O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398013 | |
| Record name | 3,3'-[Methylenebis(4,1-phenyleneoxy)]di(1,2-propanediol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72406-26-9 | |
| Record name | 3,3'-[Methylenebis(4,1-phenyleneoxy)]di(1,2-propanediol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions Bisphenol F bis(2,3-dihydroxypropyl) ether is less cytotoxic than its parent compound, BFDGE. What might explain this difference in toxicity?
A1: The study suggests that the reduced cytotoxicity of Bisphenol F bis(2,3-dihydroxypropyl) ether compared to BFDGE could be attributed to the structural changes introduced by hydroxylation. [] The addition of hydroxyl groups (-OH) to the molecule might alter its reactivity, binding affinity to cellular targets, and metabolic pathways, ultimately leading to lower toxicity. Further research is needed to understand the precise mechanisms underlying this difference.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


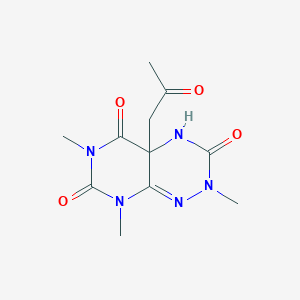



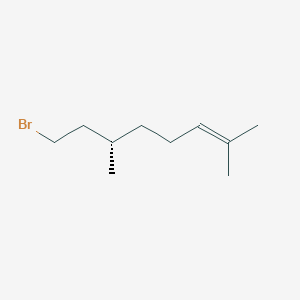
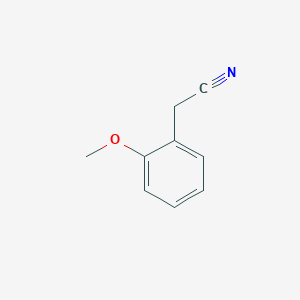
![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] benzoate](/img/structure/B128562.png)
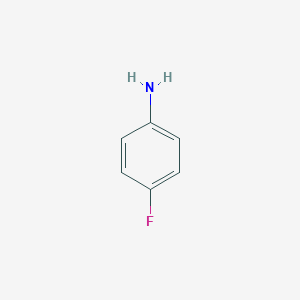
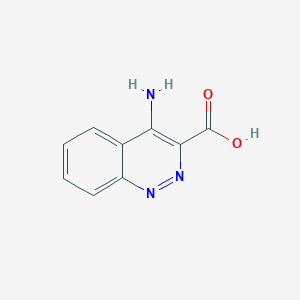
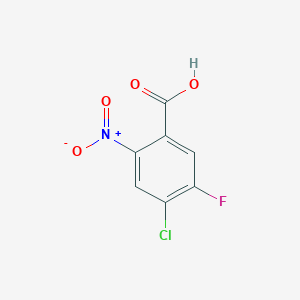
![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128573.png)

